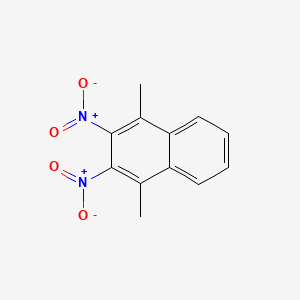

1,4-Dimethyl-2,3-dinitronaphthalene

Description

Properties

CAS No. |

41099-37-0 |

|---|---|

Molecular Formula |

C12H10N2O4 |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

1,4-dimethyl-2,3-dinitronaphthalene |

InChI |

InChI=1S/C12H10N2O4/c1-7-9-5-3-4-6-10(9)8(2)12(14(17)18)11(7)13(15)16/h3-6H,1-2H3 |

InChI Key |

YCKBCSOUQYMIAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C2=CC=CC=C12)C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Single-Step Dinitration

The most straightforward route involves nitrating 1,4-dimethylnaphthalene using a mixed acid system (HNO₃/H₂SO₄). The methyl groups at positions 1 and 4 direct electrophilic attack to the 2 and 3 positions due to their electron-donating effects.

- Reagents :

- 1,4-Dimethylnaphthalene (10 g, 58.8 mmol)

- Fuming HNO₃ (90%, 15 mL)

- Concentrated H₂SO₄ (30 mL)

Conditions :

- Temperature: 0–5°C (ice bath)

- Reaction time: 4–6 hours

- Workup: Quench with ice, extract with CH₂Cl₂, wash with NaHCO₃, dry over Na₂SO₄

Mechanistic Insights :

- Nitronium ion (NO₂⁺) generation in H₂SO₄ facilitates electrophilic substitution.

- Steric hindrance from methyl groups limits over-nitration.

Stepwise Nitration

For higher regiocontrol, a two-step nitration is employed:

Step 1: Mononitration

- Reagents : HNO₃ (70%) in acetic anhydride

- Conditions : 25°C, 2 hours

- Intermediate : 1,4-Dimethyl-2-nitronaphthalene (85% yield)

Step 2: Dinitration

Optimization and Challenges

Side Reactions

Solvent Effects

Characterization Data

Table 1: Physical and Spectroscopic Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 146–148°C | |

| ¹H NMR (CDCl₃, 300 MHz) | δ 2.45 (s, 6H, CH₃), 7.8–8.2 (m, 4H, ArH) | |

| IR (KBr) | 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym) | |

| MS (EI) | m/z 246 [M]⁺ |

Applications and Derivatives

1,4-Dimethyl-2,3-dinitronaphthalene serves as a precursor in:

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-2,3-dinitronaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can yield amines.

Substitution: Aromatic nucleophilic substitution reactions can occur, where the nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiolates in solvents such as dimethyl sulfoxide (DMSO) are commonly employed.

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Substituted naphthalenes with various functional groups.

Scientific Research Applications

1,4-Dimethyl-2,3-dinitronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds.

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3-dinitronaphthalene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Table 1: Key Properties of Selected Naphthalene Derivatives

Key Observations:

Substituent Position Effects: 1,4-Dimethylnaphthalene (non-nitrated) exhibits lower melting and boiling points compared to nitro-substituted analogs due to weaker intermolecular forces . 1,3-Dimethylnaphthalene has similar physical properties to 1,4-dimethylnaphthalene but distinct reactivity due to methyl group positioning .

Nitro Group Impact: The addition of nitro groups significantly increases molecular weight and polarity. For example, 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile has a higher molecular weight (253.17 g/mol) and is used in specialized syntheses . Inferred 1,4-Dimethyl-2,3-dinitronaphthalene would exhibit higher thermal stability and lower solubility in non-polar solvents compared to its non-nitrated analog.

Q & A

Basic: What experimental protocols are recommended for synthesizing 1,4-Dimethyl-2,3-dinitronaphthalene?

Methodological Answer:

The synthesis typically involves nitration and alkylation steps. For example, a derivative synthesis approach using naphthol derivatives (e.g., 1-naphthol or 2-naphthol) can be adapted.

Oxyanion Formation : React naphthol derivatives (20 mmol) with K₂CO₃ (24 mmol) in DMF at room temperature for 30 minutes to generate oxyanions .

Alkylation : Add propargyl bromide (20 mmol) to the mixture and stir for 2 hours. Monitor reaction progress via TLC using a 9:1 n-hexane/ethyl acetate solvent system .

Workup : Quench with ice, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure. Purification via column chromatography may be required for nitro-functionalized derivatives .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- GC-MS : Use CP Sil 5 CB columns for separation, coupled with electron ionization (EI) mass spectrometry to confirm molecular weight (156.22 g/mol) and fragmentation patterns .

- NMR Spectroscopy : Analyze H and C spectra to verify methyl group positions (δ ~2.5 ppm for CH₃) and nitro-group electronic environments. Compare with NIST reference data .

- HPLC : Employ reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98%) .

Basic: What toxicological endpoints should be prioritized in in vivo studies of this compound?

Methodological Answer:

Follow inclusion criteria from standardized toxicological profiles:

- Health Outcomes : Focus on systemic effects (hepatic, renal, respiratory) and hematological parameters .

- Exposure Routes : Prioritize oral and inhalation routes due to environmental relevance. Use laboratory mammals (e.g., rodents) with doses calibrated to human equivalent models .

- Data Sources : Cross-reference PubMed, TOXCENTER, and NIH RePORTER for existing datasets to avoid redundancy .

Advanced: How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives?

Methodological Answer:

Meta-Analysis : Aggregate data from multiple databases (e.g., NTP, TSCATS) and apply statistical weighting to account for study size and design heterogeneity .

Dose-Response Modeling : Use benchmark dose (BMD) software to re-analyze raw data, focusing on thresholds for hepatic enzyme elevation (e.g., ALT, AST) .

Species-Specific Adjustments : Adjust for metabolic differences using allometric scaling (e.g., rodent-to-human extrapolation) .

Advanced: What computational methods are suitable for modeling the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict nitro-group electron-withdrawing effects and reaction intermediates .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF, ethyl acetate) to assess solubility and aggregation behavior .

- Reaction Pathway Analysis : Use Gaussian or ORCA software to map nitration energetics and identify rate-limiting steps .

Advanced: How to design a factorial experiment to optimize reaction yields for nitro-functionalized derivatives?

Methodological Answer:

Factors : Select temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and reaction time (2–6 hours) .

Design : Use a 2³ full factorial design with triplicate runs to evaluate main effects and interactions. Randomize runs to minimize batch variability .

Analysis : Apply ANOVA and response surface methodology (RSM) to identify optimal conditions. Validate with confirmation experiments .

Advanced: What analytical strategies detect degradation products of this compound under environmental conditions?

Methodological Answer:

- LC-HRMS : Use high-resolution mass spectrometry (e.g., Q-TOF) with electrospray ionization (ESI) to identify polar degradation products (e.g., hydroxylated derivatives) .

- Stability Testing : Expose the compound to UV light (254 nm) and aqueous solutions (pH 4–9) for 48 hours. Monitor via time-resolved GC-MS .

- Metabolite Profiling : Incubate with liver microsomes (human/rodent) and analyze using UPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.